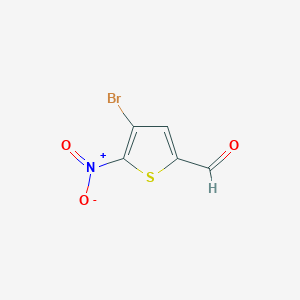
4-Bromo-5-nitrothiophene-2-carbaldehyde
Overview
Description
4-Bromo-5-nitrothiophene-2-carbaldehyde is a chemical compound with the molecular formula C5H2BrNO3S . It is stored in a dark place under an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 4-Bromo-5-nitrothiophene-2-carbaldehyde is 1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
4-Bromo-5-nitrothiophene-2-carbaldehyde has a molecular weight of 237.05 . The compound is stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Organic Semiconductor Development
4-Bromo-5-nitrothiophene-2-carbaldehyde: is utilized in the development of organic semiconductors. Its molecular structure allows for efficient charge transport, making it valuable in the fabrication of organic field-effect transistors (OFETs). These semiconductors are crucial for creating flexible electronic devices .
Corrosion Inhibition
In industrial chemistry, 4-Bromo-5-nitrothiophene-2-carbaldehyde serves as a corrosion inhibitor. Its thiophene moiety interacts with metal surfaces to form protective layers, thereby preventing material degradation in harsh environments .
Pharmacological Research
Thiophene derivatives exhibit a range of pharmacological properties. This compound, with its specific substituents, may be explored for potential anticancer, anti-inflammatory, and antimicrobial activities, contributing to the discovery of new therapeutic agents .
Synthesis of Biological Compounds
The compound is a precursor in the synthesis of biologically active thiophene-based drugs. Its reactive aldehyde group can undergo various condensation reactions, leading to the formation of compounds with significant medicinal properties .
Material Science Applications
Due to its structural features, 4-Bromo-5-nitrothiophene-2-carbaldehyde is used in material science to create advanced materials with desirable properties such as high thermal stability and conductive polymers for various applications .
Anti-protozoan Agents
It has been used in the preparation of novel oxime ether derivatives which act as anti-protozoan agents. These agents are important for the treatment of diseases caused by protozoan parasites .
Chromophore Synthesis
This compound is involved in the synthesis of chromophores, specifically (porphinato)zinc (II)-based chromophores. These are essential components in the study of light-absorbing materials for applications like solar cells and photodynamic therapy .
Mechanism of Action
Target of Action
Similar compounds like 5-nitro-2-thiophenecarboxaldehyde have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .
Mode of Action
It is suggested that nitrothiophenes, in general, may act by forming meisenheimer complexes .
Biochemical Pathways
It’s worth noting that 2-bromo-5-nitrothiophene, a related compound, participates in the synthesis of oligothiophene precursors for generating (porphinato)zinc (ii)-based chromophores .
Pharmacokinetics
It is noted that the compound has high gastrointestinal absorption .
Result of Action
Related compounds have been used in the preparation of various novel oxime ether derivatives, which are known to be anti-protozoan agents .
properties
IUPAC Name |
4-bromo-5-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-4-1-3(2-8)11-5(4)7(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTSZQWGTDZBFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Br)[N+](=O)[O-])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619452 | |
| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-5-nitrothiophene-2-carbaldehyde | |
CAS RN |
41498-07-1 | |
| Record name | 4-Bromo-5-nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














